3-Bromo-5-((cyclopropylmethyl)amino)-N-ethylbenzamide
Description
3-Bromo-5-((cyclopropylmethyl)amino)-N-ethylbenzamide is a brominated benzamide derivative featuring a cyclopropylmethylamino substituent at the 5-position and an ethylamide group at the benzamide nitrogen. The bromine atom at the 3-position enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization. The cyclopropylmethyl group may confer conformational rigidity, while the ethylamide moiety contributes to solubility and metabolic stability .
Properties
Molecular Formula |
C13H17BrN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
3-bromo-5-(cyclopropylmethylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C13H17BrN2O/c1-2-15-13(17)10-5-11(14)7-12(6-10)16-8-9-3-4-9/h5-7,9,16H,2-4,8H2,1H3,(H,15,17) |
InChI Key |
ZTQQBSGVNDDRGF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)Br)NCC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS | Substituents (Position) | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-Bromo-5-((cyclopropylmethyl)amino)-N-ethylbenzamide | N/A | -Br (3), -NH-(cyclopropylmethyl) (5), -N-Et | ~318.2 (calc.) | Rigid cyclopropane, ethylamide for solubility |
| 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide | 1512044-54-0 | -Br (5), -F (2), -CH₃ (3), -N-cyclopropyl | 272.11 | Fluorine enhances lipophilicity, methyl for steric bulk |
| 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide | N/A | -Br (3), -CN-cyclopropyl, -CH₃ (5) | ~293.1 (calc.) | Cyanocyclopropyl for electronic modulation, methyl for stability |
Key Observations:
Substituent Position and Reactivity: The target compound’s bromine at the 3-position contrasts with 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (), where bromine is at the 5-position. Fluorine in 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide improves metabolic stability and membrane permeability compared to the target compound’s cyclopropylmethylamino group .
Functional Group Impact: The ethylamide group in the target compound may enhance aqueous solubility relative to the methyl group in 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide (). However, the cyanocyclopropyl group in the latter could increase electrophilicity, favoring interactions with biological targets .
The cyclopropylmethylamino group in the target compound extends the molecule’s spatial footprint, which may influence receptor binding compared to smaller substituents like cyclopropylamide .
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